2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide is a fluorinated organic compound with the molecular formula C7H10F3NO2 It is characterized by the presence of a trifluoromethyl group and a hydroxycyclopentyl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide typically involves the reaction of 2-hydroxycyclopentanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, temperature25-50°C, solventwater or acetone.
Reduction: Lithium aluminum hydride, temperature0-25°C, solventether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, temperature0-50°C, solventdichloromethane or ethanol.
Major Products
Oxidation: 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide
Reduction: 2,2,2-trifluoro-N-(2-aminocyclopentyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy group may form hydrogen bonds with target proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
- 2,2,2-trifluoro-N-(2-hydroxycyclobutyl)acetamide
- 2,2,2-trifluoro-N-(2-hydroxycyclopropyl)acetamide
Uniqueness
2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the hydroxycyclopentyl moiety provides additional sites for chemical modification. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(4)12/h4-5,12H,1-3H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQSKKYOZUIGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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